molecular formula C10H21NO B1657164 4-(Pentyloxy)piperidine CAS No. 55619-47-1

4-(Pentyloxy)piperidine

Cat. No.: B1657164
CAS No.: 55619-47-1
M. Wt: 171.28
InChI Key: VHJZNTFGWYHPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentyloxy)piperidine is an organic compound belonging to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a pentyloxy group at the 4-position. It is known for its utility in various chemical, biological, and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Pentyloxy)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with pentyloxyacetyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Pentyloxy)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize this compound to its corresponding oxides.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

4-(Pentyloxy)piperidine finds applications in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is utilized in the development of new drugs, especially in the areas of pain management and central nervous system disorders.

  • Industry: this compound is employed in the manufacturing of various chemical products, including agrochemicals and materials science applications.

Mechanism of Action

4-(Pentyloxy)piperidine is similar to other piperidine derivatives, such as 4-phenylpiperidine and 4-benzylpiperidine. its unique structural features, such as the pentyloxy group, confer distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other piperidine derivatives may not be as effective.

Comparison with Similar Compounds

  • 4-Phenylpiperidine

  • 4-Benzylpiperidine

  • 4-Methylpiperidine

  • 4-Ethylpiperidine

Properties

IUPAC Name

4-pentoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-3-4-9-12-10-5-7-11-8-6-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJZNTFGWYHPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655667
Record name 4-(Pentyloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55619-47-1
Record name 4-(Pentyloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pentyloxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(Pentyloxy)piperidine
Reactant of Route 3
Reactant of Route 3
4-(Pentyloxy)piperidine
Reactant of Route 4
4-(Pentyloxy)piperidine
Reactant of Route 5
4-(Pentyloxy)piperidine
Reactant of Route 6
4-(Pentyloxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.